

enhancing tenellin production metabolic engineering

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tenellin

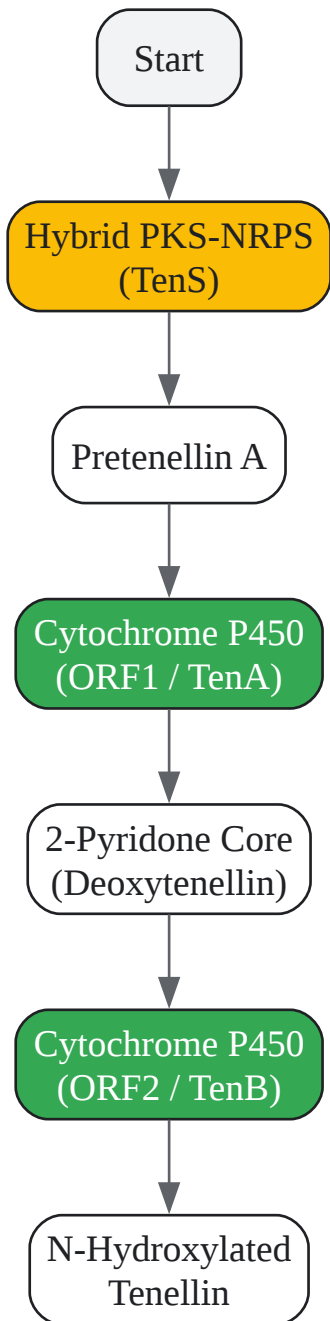
CAS No.: 53823-15-7

Cat. No.: S544907

[Get Quote](#)

Tenellin Biosynthesis Pathway

The following diagram illustrates the core **tenellin** biosynthetic pathway in *Beauveria bassiana*, based on the latest research [1] [2]:



[Click to download full resolution via product page](#)

Key Genetic Targets & Engineering Strategies

This table summarizes the core genes and current metabolic engineering strategies for enhancing **tenellin** production [1] [2].

Gene / Locus	Encoded Enzyme / Protein	Function in Pathway	Proposed Engineering Strategy
tenS (ORF4)	Hybrid Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS)	Catalyzes the synthesis of the acyltetramic acid precursor, Pretenellin A [2].	Overexpression; Domain swapping with related PKS-NRPS systems (e.g., from bassianin) to generate new analogs and potentially improve flux [1].
tenA (ORF1)	Cytochrome P450 Oxidase	Catalyzes an oxidative ring expansion of Pretenellin A to form the 2-pyridone core structure (deoxytenellin) [2].	Co-overexpression with <i>tenS</i> to ensure efficient conversion of the initial precursor and avoid shunt product formation.
tenB (ORF2)	Cytochrome P450 Monooxygenase	Responsible for the selective N-hydroxylation of the 2-pyridone core to form the final tenellin molecule. Cannot hydroxylate acyltetramic acids [2].	Overexpression to drive completion of biosynthesis, especially if precursor pools are increased.
ORF3	<i>trans</i> -acting Enoyl Reductase	Works with TenS in the synthesis of Pretenellin A [2].	Ensure functional co-expression with <i>tenS</i> in heterologous hosts.
Heterologous Host	-	A non-native organism used for production.	Use engineered <i>Aspergillus oryzae</i> for high-yield production and expression of hybrid systems [1].

Detailed Experimental Protocols

Protocol 1: Pathway Elucidation via Gene Knockout

This method is used to confirm the function of specific genes in the **tenellin** biosynthetic cluster [2].

- **Knockout Construct Design:** Design a DNA cassette for targeted gene replacement. The cassette should contain a **selectable marker** (e.g., a hygromycin resistance gene) flanked by ~1 kb genomic sequences homologous to the regions up- and downstream of the target gene (e.g., *tenA* or *tenB*).
- **Transformation:** Introduce the linear knockout construct into wild-type *Beauveria bassiana* protoplasts using standard techniques like PEG-mediated transformation.
- **Mutant Selection:** Select transformants on medium containing the appropriate antibiotic (e.g., hygromycin).
- **Mutant Verification:** Confirm gene deletion via **PCR** and **Southern blot analysis**.
- **Metabolite Profiling:**
 - Cultivate the verified mutant and the wild-type strain in parallel.
 - Extract metabolites from the culture broth and mycelia with an organic solvent like ethyl acetate.
 - Analyze the extracts using **HPLC-MS**.
 - **Expected Outcome:** A *tenA* knockout should accumulate **Pretenellin A** and lack **tenellin**. A *tenB* knockout should accumulate **deoxytenellin** (the 2-pyridone core without N-hydroxylation) [2].

Protocol 2: Combinatorial Biosynthesis via Domain Swapping

This advanced protocol generates new **tenellin** analogs and can explore synergies with related pathways [1].

- **Vector Construction:**
 - Clone the entire *ten* biosynthetic gene cluster, or key parts like *tenS*, into a suitable expression vector for a heterologous host.
 - Alternatively, engineer hybrid genes by swapping specific domains (e.g., ketosynthase or acyltransferase domains) between *tenS* and the PKS-NRSS from the related bassianin pathway.
- **Heterologous Expression:**
 - Transform the constructed vectors into the heterologous host *Aspergillus oryzae*.
 - Select positive transformants.
- **Screening and Analysis:**
 - Culture the transformants in a production medium.
 - Extract and analyze metabolites as in Protocol 1.
 - **LC-HRMS** is critical for identifying new compounds based on their precise mass and fragmentation patterns.
 - Purify compounds of interest using preparative HPLC for further structural elucidation by NMR.

Troubleshooting FAQ

Q1: My engineered *Beauveria bassiana* strain shows no **tenellin production. The pathway seems intact.**

What could be wrong?

- **Check the regulatory context:** The native promoter of the **tenellin** cluster might be silent under your laboratory conditions. Consider using a strong, constitutive promoter to drive the expression of key genes like *tenS*.
- **Confirm gene functionality in the host:** Ensure all genes are correctly expressed and that the host (especially if using a heterologous system like *A. oryzae*) can provide necessary co-factors, such as those required by the P450 enzymes (TenA and TenB).
- **Look for pathway intermediates:** Use HPLC-MS to check for the accumulation of Pre**tenellin** A or deoxy**tenellin**. The presence of Pre**tenellin** A suggests a problem with *tenA*, while deoxy**tenellin** indicates an issue with *tenB* [2].

Q2: My heterologous host (*A. oryzae*) produces **tenellin, but the yields are low. How can I improve the titer?**

- **Optimize gene dosage and balance:** Low titers can result from an imbalanced expression of the large PKS-NRPS and the downstream P450s. Use vectors with different copy numbers or promoters of varying strengths to fine-tune the expression of each gene.
- **Engineer the host's metabolism:** The host's native metabolism may not supply sufficient precursor molecules (e.g., acetyl-CoA, malonyl-CoA, amino acids). Consider overexpressing endogenous genes to enhance precursor supply.
- **Use a fused protein strategy:** For PKS-NRPS systems, research has shown that creating a single fusion protein of subunits can significantly improve the transfer of intermediates and boost production [1].

Q3: I am attempting domain swapping, but the hybrid enzyme is not functional. What should I do?

- **Respect protein domain boundaries:** Swaps must occur at structurally rational boundaries to avoid disrupting protein folding. Use known crystal structures of similar enzymes as a guide.
- **Check for compatibility:** Not all domains from different synthases are functionally compatible. The swapped domain must properly communicate with the other domains in the new protein context.
- **Verify protein expression:** Use Western blotting to confirm that the full-length hybrid protein is being expressed and is stable in the host.

Q4: How can I produce and screen for new **tenellin analogs on a larger scale?**

- **Employ combinatorial biosynthesis:** As demonstrated in recent research, co-expressing the **tenellin** pathway with engineered, hybrid PKS-NRPS systems in *Aspergillus oryzae* is a powerful method to generate a library of novel metabolites in high yields [1].
- **Implement high-throughput screening:** Develop an automated workflow using 24- or 96-deep well plates for cultivation, coupled with rapid LC-MS analysis to screen your strain library for the production of new compounds efficiently.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Synthetic biology routes to new and extinct natural products [pubs.rsc.org]
2. (PDF) Late Stage Oxidations during the Biosynthesis of the 2-Pyridone... [academia.edu]

To cite this document: Smolecule. [enhancing tenellin production metabolic engineering]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544907#enhancing-tenellin-production-metabolic-engineering>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com